2-(2,4-Difluorophenyl)pyridine

Übersicht

Beschreibung

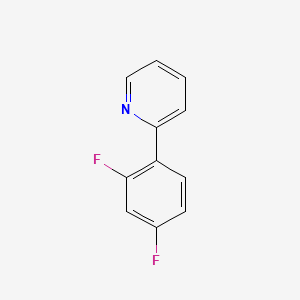

2-(2,4-Difluorophenyl)pyridine: is an organic compound with the molecular formula C11H7F2N . It is a derivative of pyridine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions. This compound is known for its applications in the synthesis of various organic and inorganic materials, particularly in the field of light-emitting diodes (LEDs) and other photonic devices .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenyl)pyridine typically involves the cyclometallation reaction of this compound with iridium chloride (IrCl3) at elevated temperatures. The reaction is carried out in water at 205°C, yielding the desired product with a high yield of 97% . Further purification can be achieved through flash chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using industrial-scale chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2,4-Difluorophenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced derivatives.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

Oxidation: Formation of difluorophenylpyridine oxides.

Reduction: Formation of difluorophenylpyridine hydrides.

Substitution: Formation of various substituted phenylpyridines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

2-(2,4-Difluorophenyl)pyridine is utilized in the synthesis of platinum(II) complexes that exhibit anticancer properties. These complexes have shown efficacy against various cancers, including lung and ovarian cancers. For instance, the compound is used as a bidentate ligand in the formation of platinum complexes that enhance the therapeutic effects of established chemotherapeutic agents like cisplatin .

Table 1: Anticancer Applications of Platinum(II) Complexes with this compound

| Complex | Target Cancer | Efficacy |

|---|---|---|

| [Pt(this compound)Cl₂] | Lung Cancer | Significant reduction in tumor size |

| [Pt(this compound)OAc] | Ovarian Cancer | Enhanced cell apoptosis |

Photocatalysis

The compound has been explored for its photocatalytic properties, particularly in hydrogen evolution reactions. Cyclometalated iridium(III) complexes incorporating this compound have demonstrated remarkable photocatalytic activity under visible light irradiation. These complexes facilitate the reduction of water to hydrogen, showcasing their potential in sustainable energy applications .

Table 2: Photocatalytic Performance of Iridium(III) Complexes

| Complex | Hydrogen Evolution (μmol) | Turnover Number |

|---|---|---|

| [Ir(this compound)₂] | 512 | 102 |

| [Ir(2-phenylpyridine)₂] | 131 | 26 |

Material Science

In material science, this compound serves as a crucial ligand for synthesizing advanced materials such as organic light-emitting diodes (OLEDs). The incorporation of this compound into iridium complexes has led to the development of high-efficiency phosphorescent materials that are vital for OLED technology .

Case Study: Synthesis and Application in OLEDs

A study demonstrated that cyclometalated iridium(III) complexes utilizing this compound exhibited enhanced photophysical properties suitable for OLED applications. These materials showed improved luminescence efficiency and stability compared to traditional phosphorescent compounds.

Environmental Applications

Recent research indicates that platinum complexes formed with this compound can be utilized for detecting environmental pollutants such as perchlorate. The ability to form stable complexes allows for effective sensing and remediation strategies in contaminated environments .

Wirkmechanismus

The mechanism of action of 2-(2,4-Difluorophenyl)pyridine involves its ability to act as a ligand, forming stable complexes with metal ions such as iridium. These complexes exhibit unique photophysical properties, making them suitable for use in photonic devices. The compound’s fluorine substituents contribute to its high triplet state energy and low redox potential, which are crucial for its performance in energy transfer and redox reactions .

Vergleich Mit ähnlichen Verbindungen

2-Phenylpyridine: Lacks the fluorine substituents, resulting in different photophysical properties.

2-(4,6-Difluorophenyl)pyridine: Contains additional fluorine atoms, leading to further shifts in photophysical properties.

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group, enhancing its electron-withdrawing effects

Uniqueness: 2-(2,4-Difluorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of fluorine atoms at the 2 and 4 positions of the phenyl ring enhances its stability and reactivity, making it a valuable compound in various applications .

Biologische Aktivität

2-(2,4-Difluorophenyl)pyridine (DFPP) is a fluorinated derivative of pyridine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the current understanding of the biological activity of DFPP, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound is characterized by a pyridine ring substituted with a difluorophenyl group at the 2-position. The presence of fluorine atoms enhances lipophilicity and can influence the compound's interaction with biological targets.

Anticancer Activity

DFPP has shown promising anticancer properties in various studies. Research indicates that fluorinated ligands can enhance the cytotoxicity of metallodrugs against cancer cells. For instance, a study demonstrated that complexes incorporating DFPP exhibited significant cytotoxic effects on prostate cancer cells (PC-3), with mechanisms involving the activation of apoptosis pathways through caspase-3 activation .

Table 1: Cytotoxicity of DFPP Derivatives Against Cancer Cells

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| DFPP-Co(III) | PC-3 | 5 | Apoptosis via caspase-3 activation |

| L1Co | PC-3 | 10 | Weaker apoptotic effect |

| L2Co | PC-3 | 7 | MAP kinase pathway activation |

Antibacterial Activity

Recent studies have also explored the antibacterial potential of DFPP derivatives against Mycobacterium tuberculosis. The compound exhibited significant bactericidal activity at concentrations below 1 μg/ml, particularly against intracellular forms within human macrophages. Resistant mutants were identified, indicating a robust interaction with bacterial efflux systems .

Table 2: Antibacterial Efficacy of DFPP Derivatives

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DFPP | Mycobacterium tuberculosis | < 1 μg/ml |

| Compound 11 | M. tuberculosis | < 0.5 μg/ml |

| Compound 15 | Biofilm-forming bacteria | < 0.8 μg/ml |

The mechanisms underlying the biological activity of DFPP are multifaceted:

- Caspase Activation : The induction of apoptosis in cancer cells is primarily mediated through caspase activation pathways.

- Inhibition of Efflux Pumps : In bacterial systems, DFPP interferes with efflux pump regulation, leading to increased susceptibility in resistant strains.

- Molecular Interactions : Molecular docking studies suggest that DFPP and its derivatives interact with key enzymes involved in metabolic pathways, enhancing their therapeutic potential.

Case Studies

A notable case study involved the synthesis and testing of various DFPP derivatives for their anticancer properties. The derivatives were evaluated for their ability to inhibit cell proliferation in vitro, revealing that certain modifications to the pyridine ring significantly enhanced cytotoxicity against various cancer cell lines .

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSABEFIRGJISFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460401 | |

| Record name | 2-(2,4-Difluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391604-55-0 | |

| Record name | 2-(2,4-Difluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-Difluorophenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-(2,4-Difluorophenyl)pyridine?

A1: The molecular formula of this compound is C11H7F2N, and its molecular weight is 191.18 g/mol.

Q2: What spectroscopic data are available for this compound?

A2: The structure of this compound has been confirmed using various spectroscopic methods, including 1H NMR, 19F NMR, and IR. []

Q3: Has this compound been used in any catalytic applications?

A4: While the provided abstracts don't discuss the direct catalytic properties of this compound, it's widely used as a ligand in transition metal complexes that show catalytic activity. For instance, an iridium(III) photocatalyst containing this compound effectively facilitates the oxidation of alkyl- and aryl-thioalkyltrifluoroborates under visible light irradiation. This process generates α-thioalkyl radicals, enabling thioalkylation reactions with electron-deficient olefins. []

Q4: Have computational methods been used to study this compound and its complexes?

A5: Yes, Density Functional Theory (DFT) calculations have been widely employed to investigate the electronic structures, absorption and emission properties, and phosphorescence efficiency of iridium(III) complexes incorporating this compound as a ligand. These calculations provide valuable insights into the relationships between the ligand structure, electronic properties, and the resulting photophysical behavior of the complexes. [, , , ]

Q5: How does the presence of fluorine atoms in this compound affect the properties of its metal complexes?

A6: The fluorine atoms in this compound significantly influence the electronic properties and emission color of its metal complexes. They often contribute to a blue-shift in emission compared to analogous complexes with non-fluorinated ligands. [, , , ] For example, iridium(III) complexes using both 2-phenylpyridine (ppy) and this compound (dfppy) as cyclometalating ligands exhibited distinct emission colors, with dfppy generally resulting in bluer emission. [, , ]

Q6: How does modifying the ancillary ligand in iridium(III) complexes with this compound impact their properties?

A7: Modifying the ancillary ligand in this compound-containing iridium(III) complexes has a profound impact on their photophysical and electrochemical properties. Researchers have explored various ancillary ligands, including 1,10-phenanthroline, bipyridine, 2,3-dipyridylpyrazine, and others, to fine-tune the emission color, quantum yield, and excited-state dynamics of these complexes. [, , ] For instance, introducing electron-donating or electron-withdrawing groups onto the ancillary ligands can influence the energy levels of the complex, leading to shifts in the emission wavelength. []

Q7: What analytical techniques are used to characterize this compound and its complexes?

A7: Various techniques have been employed to characterize this compound and its complexes, including:

- Spectroscopy: 1H NMR, 19F NMR, IR, UV-Vis absorption, and emission spectroscopy are routinely used for structural analysis and to study the photophysical properties of these compounds. [, , , , , , , , , ]

- Electrochemistry: Cyclic voltammetry is employed to investigate the electrochemical properties and redox behavior of the complexes. [, , , , , , ]

- X-ray crystallography: Single-crystal X-ray diffraction is used to determine the solid-state structures of the complexes. [, , , , ]

- Mass spectrometry: ESI-MS and HR ESI-MS are used to determine molecular weight and analyze fragmentation patterns. [, ]

Q8: What are the potential applications of this compound-containing complexes?

A8: The research highlights several potential applications for this compound-containing complexes:

- Organic Light-Emitting Diodes (OLEDs): Many of the investigated iridium(III) complexes, particularly those exhibiting blue and sky-blue emissions, show promise as dopants in OLED devices due to their high quantum yields and tunable emission colors. [, , , , , ]

- Light-Emitting Electrochemical Cells (LECs): Cationic iridium(III) complexes incorporating this compound have shown promising performance in LECs, offering advantages such as simple device architectures and low operating voltages. [, , , ]

- Biological Imaging: Water-soluble iridium(III) complexes have been developed as potential bioimaging probes due to their cell permeability, low cytotoxicity, and ability to detect specific analytes like zinc ions. [, ]

- Anticancer Agents: Cycloplatinated(II) complexes containing this compound have demonstrated promising anticancer activity against various human cancer cell lines. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.